molecular formula C8H4ClN3O2 B13012427 4-Chloro-7-nitrocinnoline

4-Chloro-7-nitrocinnoline

Cat. No.: B13012427
M. Wt: 209.59 g/mol
InChI Key: SILAKPARZLLDOW-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrocinnoline is an organic compound with the molecular formula C9H5ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 7th position on the cinnoline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-nitrocinnoline undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by various nucleophiles.

    Reduction: The nitro group at the 7th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this reaction is less frequently employed.

Major Products Formed

    Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield 4-methoxy-7-nitrocinnoline.

    Reduction: The major product is 4-chloro-7-aminocinnoline.

    Oxidation: Products depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-7-nitrocinnoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-nitrocinnoline involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzofurazan: This compound is similar in structure but contains a benzofurazan ring instead of a cinnoline ring.

    7-Chloro-4-nitroquinoline: This compound has a quinoline ring with similar substituents.

Uniqueness

4-Chloro-7-nitrocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-7-nitrocinnoline

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H

InChI Key

SILAKPARZLLDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2Cl

Origin of Product

United States

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